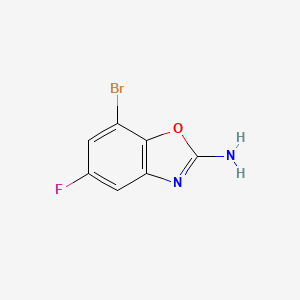

7-Bromo-5-fluoro-1,3-benzoxazol-2-amine

CAS No.: 1249225-71-5

Cat. No.: VC8062502

Molecular Formula: C7H4BrFN2O

Molecular Weight: 231.02

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1249225-71-5 |

|---|---|

| Molecular Formula | C7H4BrFN2O |

| Molecular Weight | 231.02 |

| IUPAC Name | 7-bromo-5-fluoro-1,3-benzoxazol-2-amine |

| Standard InChI | InChI=1S/C7H4BrFN2O/c8-4-1-3(9)2-5-6(4)12-7(10)11-5/h1-2H,(H2,10,11) |

| Standard InChI Key | SYTJIWDCSMJXBW-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C2=C1N=C(O2)N)Br)F |

| Canonical SMILES | C1=C(C=C(C2=C1N=C(O2)N)Br)F |

Introduction

7-Bromo-5-fluoro-1,3-benzoxazol-2-amine is a chemical compound with the molecular formula C7H4BrFN2O and a molecular weight of approximately 231.0 g/mol . It belongs to the benzoxazole class of compounds, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is specifically modified with a bromine atom at the 7-position and a fluorine atom at the 5-position, alongside an amino group at the 2-position.

Synthesis and Chemical Reactivity

The synthesis of 7-Bromo-5-fluoro-1,3-benzoxazol-2-amine involves complex organic chemistry reactions, often requiring specific conditions and reagents. The presence of the amino group and fluorine atom in its structure makes it reactive towards various chemical transformations, which can be exploited to synthesize derivatives with enhanced properties.

Biological Activities

While specific biological activities of 7-Bromo-5-fluoro-1,3-benzoxazol-2-amine are not extensively documented, compounds with similar benzoxazole structures have shown potential in various therapeutic areas, including antimicrobial and anticancer activities. The fluorine atom enhances lipophilicity, which can improve membrane permeability and bioavailability, making such compounds interesting candidates for further pharmacological evaluation.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 7-Bromo-5-fluoro-1,3-benzoxazol-2-amine | Bromine at position 7, fluorine at position 5 | Potential antimicrobial properties |

| 5-Fluoro-1,3-benzoxazole | Fluorine at position 5 | Anticancer activity |

| 2-Amino-benzoxazole | Amino group at position 2 | Neuroprotective effects |

| N-Methyl-5-fluoro-1,3-benzoxazol-2-amine | Methyl substitution at nitrogen | Enhanced metabolic stability |

Research Findings and Future Directions

Research on benzoxazole derivatives, including 7-Bromo-5-fluoro-1,3-benzoxazol-2-amine, is ongoing, with a focus on optimizing their biological activities through structural modifications. The unique substitution pattern in this compound may lead to distinct pharmacological profiles compared to its analogs, warranting further investigation into its potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume